Magnesium benzoate

CAS No.:

Cat. No.: VC18527831

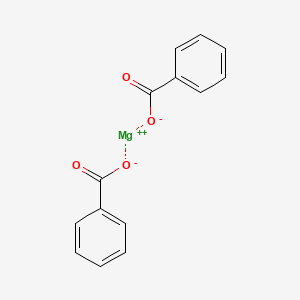

Molecular Formula: C14H10MgO4

Molecular Weight: 266.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10MgO4 |

|---|---|

| Molecular Weight | 266.53 g/mol |

| IUPAC Name | magnesium;dibenzoate |

| Standard InChI | InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | PJJZFXPJNUVBMR-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |

Introduction

Chemical Properties and Structural Characteristics

Physicochemical Parameters

The compound exhibits a melting point of approximately 200°C, with moderate solubility in cold water (1:20 ratio) that increases significantly in hot water or alcoholic solvents . Table 1 summarizes its key properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.53 g/mol | |

| Melting Point | 200°C | |

| Solubility in Water | 1:20 (cold), 1:1 (hot) | |

| EPA Registry Number | 553-70-8 |

Coordination Geometry

Solid-state NMR studies reveal that magnesium benzoate adopts a strained octahedral configuration, with quadrupolar coupling constants () ranging from 3.5 to 5.2 MHz depending on ligand binding modes . Density functional theory (DFT) simulations corroborate that deviations from ideal octahedral symmetry arise from steric interactions between aromatic rings and the magnesium center . This distortion influences the compound’s reactivity, particularly in MOF synthesis where ligand flexibility dictates pore structure .

Synthesis and Industrial Production

Scalability and Byproduct Management

Industrial-scale production employs continuous autoclave systems with oxygen sparging to enhance reaction kinetics. Post-synthesis, the crude product undergoes:

-

Filtration to remove chromium hydroxide residues

-

Acid precipitation using phosphoric or sulfuric acid to isolate benzoic acid intermediates

-

Recrystallization from ethanol-water mixtures to achieve >99% purity .

Spectroscopic Analysis and Coordination Chemistry

Solid-State NMR Insights

High-field NMR (20 T) resolves distinct chemical shift ranges for magnesium benzoate derivatives:

| Coordination Environment | (ppm) | (MHz) |

|---|---|---|

| Ideal Octahedral | −15 to −20 | 3.2–3.8 |

| Distorted Octahedral | −22 to −28 | 4.1–5.2 |

| Tetrahedral | Not observed | – |

Data from demonstrate that strain in the polyhedron linearly correlates with values (), enabling non-destructive quality control in batch synthesis .

Infrared Spectral Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

-

ν(COO⁻): 1540 cm⁻¹ (asymmetric), 1405 cm⁻¹ (symmetric)

-

δ(Mg-O): 680–720 cm⁻¹

The separation () between carboxylate stretches (135 cm⁻¹) confirms bidentate ligand binding .

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H319 | Causes serious eye irritation | Use eye protection (P305+P351+P338) |

| H315 | Causes skin irritation | Wear protective gloves (P280) |

| H335 | May cause respiratory irritation | Use respiratory protection (P261) |

Toxicological Data

Chronic exposure studies in rodents (OECD TG 452) show no evidence of carcinogenicity at doses ≤500 mg/kg/day over 24 months . The compound’s low bioaccumulation potential () and rapid renal excretion (t₁/₂ = 2.3 h in rats) mitigate long-term toxicity risks . Regulatory bodies classify it as Generally Recognized As Safe (GRAS) for use as a food additive at concentrations ≤0.1% w/w .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume